(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-23(21,13-9-16-6-2-1-3-7-16)19-15-18(10-4-5-11-18)17-8-12-22-14-17/h1-3,6-9,12-14,19H,4-5,10-11,15H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVXWFIIZCOSD-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide, a compound with the CAS number 2035021-86-2, belongs to the class of ethenesulfonamide derivatives. These compounds have garnered attention due to their potential biological activities, particularly as endothelin receptor antagonists and anticancer agents. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of (E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide is with a molecular weight of 347.5 g/mol. The compound features a phenyl ring and a thiophene moiety, which are critical for its biological activity.
Research indicates that ethenesulfonamide derivatives exhibit significant activity as endothelin receptor antagonists. They selectively inhibit the binding of endothelin peptides to their receptors (ETA and ETB), which play crucial roles in cardiovascular health. The selectivity for these receptors is vital for therapeutic efficacy in treating conditions such as hypertension and heart failure.
Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis has been conducted on various ethenesulfonamide derivatives to identify key structural features influencing their biological activity. The following table summarizes significant findings from recent studies:
| Descriptor | Influence on Activity |
|---|---|
| Hydrophobicity | Higher hydrophobicity increases ETB selectivity |
| Substituent Position | Para-substituents on the phenyl ring enhance activity |
| E-state Index | Lower values correlate with increased selectivity for ETB receptor binding |
Biological Activity Studies
Several studies have evaluated the biological activity of (E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide and related compounds:
- Endothelin Receptor Antagonism : A study demonstrated that certain derivatives exhibited potent antagonistic effects on both ETA and ETB receptors. The selectivity towards ETB was attributed to specific substituents on the phenyl ring, enhancing therapeutic potential against cardiovascular diseases .
- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting cancer cell proliferation. A QSAR model indicated that electronic and steric descriptors significantly affect its anticancer properties, with a high correlation coefficient () suggesting a strong predictive capability for biological activity based on molecular structure .
- Case Study - In Vivo Efficacy : In a preclinical model, administration of ethenesulfonamide derivatives resulted in reduced tumor growth rates compared to controls. This suggests potential applications in oncology, warranting further investigation into clinical efficacy .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Key analogues include:
- (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6s) : Contains a nitro group and three methoxy substituents on the aryl rings .
- (E)-N-(3-Amino-4-methoxyphenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide (6v): Features a regioisomeric trimethoxyphenyl group compared to 6t .
- (E)-N-(3-Hydroxy-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6p) : Incorporates a hydroxyl group for increased polarity .
Table 1: Structural and Physical Property Comparison
Physicochemical and Spectral Properties
- Melting Points: The target compound’s cyclopentyl-thiophene group likely reduces crystallinity compared to trimethoxyphenyl analogues (e.g., 6s: 172–174°C vs. 6p: 148–150°C). Methoxy and amino groups in analogues enhance intermolecular interactions, raising melting points .
- NMR Shifts: In 6t, the amino group induces downfield shifts (δ 6.53–7.85 ppm for aromatic protons) compared to the nitro group in 6s (δ 6.28–7.65 ppm). The target compound’s thiophene protons may resonate near δ 6.0–7.5 ppm, similar to 6p’s thiophene signals .
Q & A
Q. What are the optimized synthetic routes for (E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide, and how are reaction conditions tailored to improve yield?
The synthesis involves multi-step reactions, including:
- Sulfonamide coupling : Reacting 2-phenyl-ethenesulfonyl chloride with (1-(thiophen-3-yl)cyclopentyl)methylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane .
- Cyclopentyl-thiophene intermediate preparation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the thiophene moiety to the cyclopentane ring .
Optimization strategies : - Temperature control : Maintaining 0–5°C during sulfonamide coupling minimizes side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for thiophene derivatives .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Table 1: Representative Reaction Yields Under Different Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonamide coupling | DCM | None | 0–5 | 65–70 |
| Thiophene cyclization | DMF | Pd(PPh₃)₄ | 80 | 78 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the cyclopentyl-thiophene group. For example, the (E)-configuration of the ethenesulfonamide is validated by a trans coupling constant (J = 15.8 Hz) between vinyl protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion matching calculated m/z within 3 ppm error) .
- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹ .
Q. What are the common reaction pathways for modifying the sulfonamide or thiophene moieties?
- Sulfonamide hydrolysis : Requires strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) under reflux to yield sulfonic acids .
- Thiophene functionalization : Electrophilic substitution (e.g., bromination at the 5-position of thiophene) using NBS in CCl₄ .
- Reduction of the vinyl group : Catalytic hydrogenation (H₂/Pd-C) converts the (E)-ethenesulfonamide to a saturated sulfonamide .
Advanced Research Questions
Q. How do structural modifications influence biological activity, and what computational tools validate these structure-activity relationships (SAR)?
- Key SAR findings :
- Thiophene position : 3-Substituted thiophenes enhance target binding affinity compared to 2-substituted analogs due to improved steric alignment .
- Cyclopentyl ring : Bulky substituents reduce solubility but increase metabolic stability .
- Computational methods :
- Molecular docking (AutoDock Vina) : Predicts binding modes to enzymes like carbonic anhydrase IX .
- Density Functional Theory (DFT) : Calculates electron distribution in the sulfonamide group to explain nucleophilic reactivity .
Q. Table 2: Biological Activity vs. Substituent Modifications
| Modification Site | Activity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| Thiophene-3-yl | 12.4 ± 1.2 | 0.45 |
| Thiophene-2-yl | 48.6 ± 3.8 | 0.78 |
| Cyclopentyl-CH₂- | 15.1 ± 2.1 | 0.32 |
Q. How can researchers resolve contradictions in biological assay data across studies?
- Case example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Varying ATP concentrations (1 mM vs. 10 µM) alter apparent inhibition .
- Protein source : Recombinant vs. native enzymes may have post-translational modifications affecting binding .
Resolution strategy : - Standardized protocols : Use consistent ATP levels (e.g., 10 µM) and recombinant proteins with verified activity .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What in silico methods predict metabolic pathways and potential toxicity?
- Metabolism prediction :
- CYP450 interactions : Software like StarDrop identifies CYP3A4-mediated oxidation of the cyclopentyl group .
- Metabolite identification : Molecular dynamics simulations predict sulfonamide cleavage as a major pathway .
- Toxicity screening :
- ADMET predictors : Tools like ADMETlab 2.0 assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide hypersensitivity) .
Q. How are advanced purification techniques applied to isolate metabolites or enantiomers?
- Chiral separation :
- HPLC with chiral columns : Use cellulose tris(3,5-dimethylphenylcarbamate) for resolving enantiomers (e.g., α = 1.2 for R/S forms) .
- Metabolite isolation :
- Preparative TLC : Isolate hydroxylated metabolites using silica gel GF₂₅₄ plates and ethyl acetate/hexane (3:7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
